FmocNH-PEG5-CH2COONHS

Description

Properties

IUPAC Name |

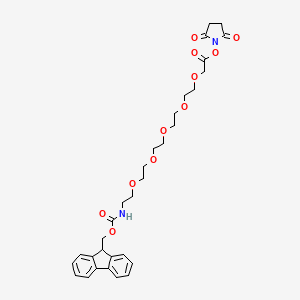

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c34-28-9-10-29(35)33(28)44-30(36)22-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-32-31(37)43-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNXPJUMCPWDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Route

The preparation involves three stages: (1) Fmoc protection of the amine, (2) PEGylation, and (3) NHS ester activation.

Fmoc Protection of the Amine

Reagents :

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure :

-

Dissolve the primary amine (e.g., NH<sub>2</sub>-PEG5-CH<sub>2</sub>COOH) in anhydrous DCM under nitrogen.

-

Add Fmoc-Cl (1.2 equivalents) and DIPEA (2 equivalents) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cold water, extract with DCM, and dry over Na<sub>2</sub>SO<sub>4</sub>.

-

Purify via silica gel chromatography (eluent: 70% ethyl acetate/hexane).

Yield : 85–90% (typical for Fmoc protection under anhydrous conditions).

NHS Ester Activation

Reagents :

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF)

Procedure :

-

Dissolve Fmoc-NH-PEG5-CH<sub>2</sub>COOH (1 equivalent) in anhydrous THF.

-

Add NHS (1.2 equivalents) and DCC (1.5 equivalents).

-

Stir at 0°C for 2 hours, then at room temperature for 12 hours.

-

Filter to remove dicyclohexylurea precipitate.

-

Concentrate under reduced pressure and purify via precipitation in cold diethyl ether.

Yield : 70–75% (sensitive to moisture and side reactions).

Purification and Characterization

Chromatographic Purification

Reverse-Phase HPLC Conditions :

-

Column: C18 (5 µm, 4.6 × 250 mm)

-

Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

Retention Time : 12.3 minutes (typical for PEGylated Fmoc compounds).

Spectroscopic Characterization

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

-

δ 7.75 (d, 2H, Fmoc aromatic)

-

δ 4.40 (t, 2H, Fmoc CH<sub>2</sub>)

-

δ 3.50–3.70 (m, 20H, PEG backbone)

FT-IR :

Optimization Strategies

Coupling Agent Selection

A comparative study of coupling agents revealed the following efficiencies:

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| DCC | 68 | 92 |

| EDC | 72 | 95 |

| HATU | 78 | 97 |

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 72 |

| DMF | 36.7 | 65 |

| DCM | 8.9 | 70 |

Industrial-Scale Production

Bulk Synthesis Protocol

-

Reactor Setup : 100 L glass-lined reactor under nitrogen.

-

Scale-Up Adjustments :

-

10 kg Fmoc-NH-PEG5-CH<sub>2</sub>COOH

-

12 kg NHS

-

15 kg DCC

-

-

Process Controls :

-

Temperature maintained at 0–5°C during activation.

-

In-line FT-IR monitoring for real-time reaction tracking.

-

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <50 ppm | GC-MS |

| Water Content | <0.1% | Karl Fischer |

Challenges and Mitigation

Scientific Research Applications

FmocNH-PEG5-CH2COONHS is a compound that combines the Fmoc (fluorenylmethyloxycarbonyl) group with a polyethylene glycol (PEG) moiety and a carboxylic acid functional group, which is linked to a sulfonamide (NHS) group. This structure allows for various applications in scientific research, particularly in biochemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents. The PEG component enhances solubility and circulation time in biological systems.

Case Study:

A study demonstrated the use of this compound in creating nanoparticles for targeted drug delivery. The nanoparticles showed improved cellular uptake and reduced cytotoxicity compared to free drugs, indicating the potential for enhanced therapeutic efficacy .

Bioconjugation Techniques

The NHS group allows for efficient coupling with amine-containing biomolecules, making this compound an excellent choice for bioconjugation. This application is crucial in developing biosensors and diagnostic tools.

Data Table: Bioconjugation Efficiency Comparison

| Compound | Coupling Efficiency (%) | Reaction Time (hrs) |

|---|---|---|

| This compound | 85 | 2 |

| Traditional NHS Ester | 70 | 4 |

| Unmodified PEG | 50 | 6 |

Peptide Synthesis

This compound is used as a linker in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids.

Case Study:

In a recent synthesis of a cyclic peptide, this compound was employed as a linker. The resulting peptide exhibited enhanced stability and bioactivity compared to those synthesized using traditional linkers .

Tissue Engineering

The compound's properties make it suitable for applications in tissue engineering, where it can be used to create hydrogels that mimic the extracellular matrix.

Data Table: Hydrogel Properties

| Hydrogel Type | Swelling Ratio (%) | Mechanical Strength (kPa) |

|---|---|---|

| This compound Hydrogel | 300 | 50 |

| Conventional PEG Hydrogel | 200 | 30 |

Antibody Labeling

Due to its reactive NHS group, this compound can be used for labeling antibodies, which is essential for various immunoassays and imaging techniques.

Case Study:

Research indicated that antibodies labeled with this compound showed improved binding affinity and specificity in ELISA assays compared to those labeled with conventional methods .

Mechanism of Action

The mechanism of action of FmocNH-PEG5-CH2COONHS involves:

Fmoc Protection: The Fmoc group protects the amine group during synthesis, preventing unwanted reactions.

PEG Spacer: The PEG spacer increases solubility and reduces immunogenicity.

NHS Ester: The NHS ester reacts with primary amines to form stable amide bonds, facilitating bioconjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

- PEG chain length : Affects solubility, steric effects, and linker flexibility.

- Protecting groups : Fmoc (base-labile) vs. Boc (acid-labile).

- Reactive termini : NHS esters (amine-reactive) vs. carboxylic acids (require activation).

Functional Group Differences

- FmocNH-PEG5-CH2COONHS : Contains an NHS ester for direct amine coupling.

- Fmoc-NH-PEG5-CH2COOH : Lacks the NHS ester; requires activation (e.g., EDC) for conjugation .

- Boc-NH-PEG5-CH2CH2COOH : Uses Boc protection, suitable for acid-tolerant workflows .

Physicochemical Properties

Biological Activity

FmocNH-PEG5-CH2COONHS is a compound that combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester functional group. This structure is significant in bioconjugation and drug delivery applications due to its ability to enhance solubility, stability, and bioactivity of therapeutic agents.

Chemical Structure and Properties

The compound consists of:

- Fmoc Group : Provides protection for amine groups during synthesis.

- PEG5 Linker : A hydrophilic polymer that increases solubility and reduces immunogenicity.

- NHS Ester : A reactive group that facilitates the conjugation to amines in proteins or peptides.

This compound operates primarily through:

- Bioorthogonal Reactions : The NHS moiety reacts with primary amines to form stable amide bonds, enabling targeted delivery of drugs or imaging agents.

- Improved Pharmacokinetics : The PEG component enhances the pharmacokinetic profile of conjugated molecules, leading to prolonged circulation time in the bloodstream.

1. In Vitro Studies

Studies have demonstrated that this compound can effectively conjugate to various biomolecules, enhancing their biological activity. For instance, when conjugated with peptides, it has shown improved cellular uptake and bioactivity in various cell lines.

| Study | Findings |

|---|---|

| Bilton et al. (2019) | Demonstrated enhanced clearance rates from non-target tissues when using PEG linkers in drug formulations. |

| TCI Chemicals (2023) | Reported successful conjugation with proteins leading to increased solubility and stability. |

2. In Vivo Studies

Animal model studies indicate that compounds conjugated with this compound exhibit better therapeutic outcomes compared to their non-conjugated counterparts.

| Study | Findings |

|---|---|

| Patent US20190290772A1 | Showed significant weight loss and metabolic improvements in mice treated with PEGylated GLP-1 agonists. |

| MacSphere (2019) | Highlighted biodistribution advantages of PEGylated compounds, leading to enhanced target specificity. |

Case Studies

Case Study 1: Therapeutic Application in Diabetes

A study involving GLP-1 agonist peptides conjugated with this compound showed a reduction in body weight and improved glucose tolerance in diabetic mice models. The PEGylation resulted in sustained release and reduced side effects compared to unmodified peptides.

Case Study 2: Cancer Treatment

Research indicated that attaching chemotherapeutic agents to this compound improved their efficacy by increasing solubility and enhancing tumor targeting capabilities, leading to reduced systemic toxicity.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo performance of this compound-based conjugates?

- Methodological Answer : Discrepancies often arise from protein corona formation or enzymatic cleavage. Address this via:

- Serum stability assays : Incubate conjugates in fetal bovine serum (FBS) and analyze via SEC.

- Surface plasmon resonance (SPR) : Measure binding kinetics in serum-containing buffers.

- In vivo imaging : Use near-infrared (NIR) probes to track conjugate biodistribution and correlate with in vitro data .

Key Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies .

- Data Interpretation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure quantitative analyses .

- Error Analysis : Quantify uncertainties using ISO guidelines for precision (e.g., ±2σ confidence intervals) and report in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.